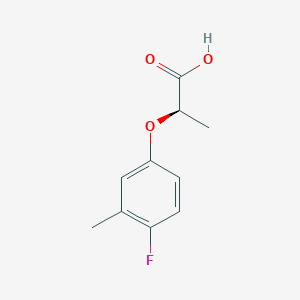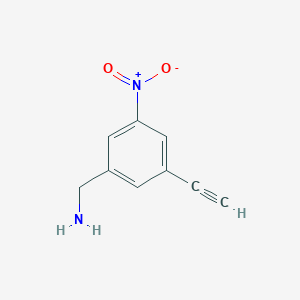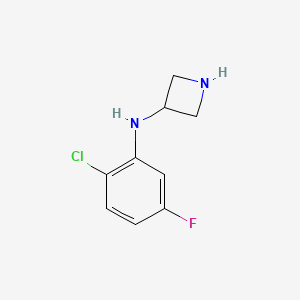
2-(2,6-Dichloro-phenyl)-pyrimidin-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina es un compuesto químico caracterizado por la presencia de un anillo de pirimidina sustituido con un grupo 2,6-diclorofenilo y un grupo hidroxilo en la posición 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina generalmente involucra los siguientes pasos:
Materiales de partida: La síntesis comienza con 2,6-diclorobenzaldehído y un precursor de pirimidina adecuado.
Reacción de condensación: El 2,6-diclorobenzaldehído se somete a una reacción de condensación con el precursor de pirimidina en presencia de una base como el hidróxido de sodio o el carbonato de potasio.
Ciclización: El intermedio resultante se somete a una ciclización para formar el anillo de pirimidina.
Métodos de Producción Industrial
La producción industrial de 5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo para garantizar condiciones de reacción constantes y altos rendimientos. El proceso también puede implicar el uso de catalizadores para mejorar las tasas de reacción y la selectividad.
Análisis De Reacciones Químicas
Tipos de Reacciones
5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina se somete a varias reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo se puede oxidar para formar un derivado de cetona o aldehído.
Reducción: El compuesto puede sufrir reacciones de reducción para formar aminas o alcoholes correspondientes.
Sustitución: Los átomos de cloro en el anillo fenilo se pueden sustituir con otros grupos funcionales como alquilo, arilo o amino.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno, permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan comúnmente agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo involucran nucleófilos como aminas, alcoholes o tioles en condiciones básicas o ácidas.
Principales Productos Formados
Oxidación: Formación de cetonas o aldehídos.
Reducción: Formación de aminas o alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente por sus propiedades antiinflamatorias y anticancerígenas.
Ciencia de materiales: El compuesto se utiliza en la síntesis de materiales avanzados, incluidos polímeros y nanomateriales, debido a sus propiedades estructurales únicas.
Estudios biológicos: Sirve como una sonda en estudios biológicos para comprender las interacciones de los derivados de pirimidina con objetivos biológicos.
Aplicaciones industriales: El compuesto se utiliza en la producción de agroquímicos y colorantes.
Mecanismo De Acción
El mecanismo de acción de 5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, en química medicinal, puede inhibir enzimas involucradas en la inflamación o la proliferación de células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
2,6-Diclorofenol: Comparte el grupo diclorofenilo pero carece del anillo de pirimidina.
2,6-Diclorobenzaldehído: Un precursor en la síntesis de 5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina.
Diclofenaco: Un fármaco antiinflamatorio no esteroideo con un grupo diclorofenilo similar.
Singularidad
5-Hidroxi-2-(2,6-dicloro-fenil)pirimidina es única debido a la presencia tanto del grupo diclorofenilo como del anillo de pirimidina, que confieren propiedades químicas y biológicas distintas. Esta combinación permite aplicaciones versátiles en varios campos, lo que la distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H6Cl2N2O |
|---|---|
Peso molecular |
241.07 g/mol |
Nombre IUPAC |
2-(2,6-dichlorophenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C10H6Cl2N2O/c11-7-2-1-3-8(12)9(7)10-13-4-6(15)5-14-10/h1-5,15H |
Clave InChI |
VOSJQTTVZGCELV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)C2=NC=C(C=N2)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)







![3-(Difluoromethyl)-4-[2-(propan-2-yloxy)ethoxy]aniline](/img/structure/B12073814.png)
![2-Methyl-N-[(3R)-piperidin-3-yl]pyridine-3-carboxamide](/img/structure/B12073825.png)




